molecular formula C21H25ClN2O4 B588453 Carmoterol-d3 Hydrochloride CAS No. 1276319-69-7

Carmoterol-d3 Hydrochloride

Cat. No. B588453
CAS RN: 1276319-69-7
M. Wt: 407.909
InChI Key: SYCWERNQGSKYAG-IJVZJPPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carmoterol-d3 Hydrochloride is a labelled analogue of Carmoterol . Carmoterol is a highly efficient, selective long-acting β2-adrenergic receptor agonist . It has an affinity for β2-adrenergic receptors that is 53 times that of β1-adrenergic receptors . It is used in the research of asthma and chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

The molecular formula of Carmoterol-d3 Hydrochloride is C21H22D3ClN2O4 . Its molecular weight is 407.91 . The substances used in β2-agonists like Carmoterol usually contain one or more stereogenic centers in their structure .


Physical And Chemical Properties Analysis

The molecular formula of Carmoterol-d3 Hydrochloride is C21H22D3ClN2O4 . Its molecular weight is 407.91 . More detailed physical and chemical properties are not available in the search results.

Mechanism of Action

Carmoterol is a long-acting β2-adrenoceptor agonist . It has a rapid onset of action and potent bronchodilating activity . It has a similar onset of action compared to salbutamol and formoterol, and a faster onset of action compared to salmeterol .

properties

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21;/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26);1H/t13-,19+;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCWERNQGSKYAG-IJVZJPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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